molecular formula C24H20F7NO3 B1243116 (R)-1,1,1-trifluoro-3-((3-phenoxyphenyl)(3-(1,1,2,2-tetrafluoroethoxy)benzyl)amino)propan-2-ol

(R)-1,1,1-trifluoro-3-((3-phenoxyphenyl)(3-(1,1,2,2-tetrafluoroethoxy)benzyl)amino)propan-2-ol

Cat. No.: B1243116
M. Wt: 503.4 g/mol
InChI Key: XNYMOOHZPFZFJE-OAQYLSRUSA-N
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Description

SC-795 is a chiral compound known as ®-(+)-N,N-disubstituted trifluoro-3-amino-2-propanol. It is a potent inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. This compound has garnered significant attention due to its potential therapeutic applications in treating cardiovascular diseases and metabolic disorders.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

SC-795 undergoes various chemical reactions, including:

    Oxidation: SC-795 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: SC-795 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

SC-795 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying chiral synthesis and asymmetric catalysis.

    Biology: Investigated for its role in inhibiting cholesteryl ester transfer protein, which is crucial in lipid metabolism.

    Medicine: Potential therapeutic applications in treating cardiovascular diseases and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SC-795

SC-795 is unique due to its high potency and specificity in inhibiting cholesteryl ester transfer protein. It binds approximately 5000-fold more efficiently to cholesteryl ester transfer protein than the natural ligand, cholesteryl ester . This high affinity and specificity make SC-795 a valuable compound for therapeutic applications and scientific research.

Properties

Molecular Formula

C24H20F7NO3

Molecular Weight

503.4 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-3-[3-phenoxy-N-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methyl]anilino]propan-2-ol

InChI

InChI=1S/C24H20F7NO3/c25-22(26)24(30,31)35-20-11-4-6-16(12-20)14-32(15-21(33)23(27,28)29)17-7-5-10-19(13-17)34-18-8-2-1-3-9-18/h1-13,21-22,33H,14-15H2/t21-/m1/s1

InChI Key

XNYMOOHZPFZFJE-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N(CC3=CC(=CC=C3)OC(C(F)F)(F)F)C[C@H](C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N(CC3=CC(=CC=C3)OC(C(F)F)(F)F)CC(C(F)(F)F)O

Synonyms

SC 795
SC-795
SC795

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of the amine product (15.0 g, 0.038 mol) from EX-1B and 1,1,1-trifluoro-2,3-epoxypropane (8.58 g, 0.077 mol, TCI) was added a suspension of ytterbium (III) trifluoromethanesulfonate (2.37 g, 0.0031 mol) in 15 mL of acetonitrile. The resulting mixture was heated at 50° C. in a sealed glass vial for 1.5 h. The reaction mixture was cooled to room temperature then diluted with water and ethyl acetate and extracted. The organic layers were combined, dried over MgSO4, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with 1:4 ethyl acetate in hexane to afford 12.03 g (62%) of the desired (2RS)-3-[(3-phenoxyphenyl)[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methyl]amino]-1,1,1-trifluoro-2-propanol product as a yellow oil. Anal. calcd. for C24H20F7NO3: C, 57.26; H, 4.00; N, 2.78. Found: C, 56.96; H, 4.35; N, 2.69. HRMS calcd. 504.1410 [M+H]+, found: 504.1431. 1H NMR (CDCl3) δ 7.28 (m, 4H), 7.14 (t, 1H), 7.07, (m, 3H), 7.00 (s, 1H), 6.94 (d, 2H), 6.46 (dd, 1H), 6.38 (dd, 1H), 6.35 (t, 1H), 5.84 (t, 1H), 4.60 (t, 2H), 4.36 (m, 1H), 3.82 (d, 1H), 3.48 (m, 1H), 2.51 (s, 1H). 19F NMR (CDCl3) δ −79.0 (s, 3F), −88.21 (d, 2F), −137.05 (dd, 2F).
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2.37 g
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15 mL
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